4-Methoxybenzoyl cyanide

Übersicht

Beschreibung

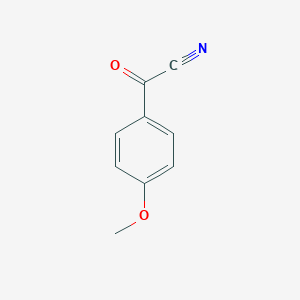

4-Methoxybenzoyl cyanide is an organic compound with the molecular formula C9H7NO2. It is a derivative of benzoyl cyanide, where a methoxy group is substituted at the para position of the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Methoxybenzoyl cyanide can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzoyl chloride with sodium cyanide in the presence of a suitable solvent. The reaction typically occurs under reflux conditions, and the product is isolated through distillation or crystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization and drying under reduced pressure to obtain a high-purity product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxybenzoyl cyanide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-methoxybenzoic acid.

Reduction: Reduction reactions can convert it to 4-methoxybenzyl alcohol.

Substitution: It can participate in nucleophilic substitution reactions, where the cyanide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.

Major Products Formed:

Oxidation: 4-Methoxybenzoic acid.

Reduction: 4-Methoxybenzyl alcohol.

Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

4-Methoxybenzoyl cyanide serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Below are some key applications:

- Pharmaceutical Synthesis : It is utilized in the synthesis of bioactive compounds, including anti-cancer agents and anti-inflammatory drugs. The compound can be transformed into various derivatives that exhibit therapeutic properties.

- Organic Synthesis : The compound is involved in the formation of complex organic molecules through reactions such as nucleophilic substitution and acylation. Its derivatives have been used to synthesize heterocyclic compounds, which are essential in drug development.

Synthesis of Bioactive Compounds

A notable application of this compound is in the total synthesis of echinoside A and salinosporamide A, both of which are recognized for their anti-cancer properties. The synthetic route involves multiple steps where this compound acts as a key intermediate, facilitating the construction of complex molecular frameworks essential for biological activity .

Development of New Materials

In materials science, this compound has been explored for its potential use in organic light-emitting diodes (OLEDs). Research indicates that incorporating this compound into indium tin oxide (ITO) cathodes enhances the performance of OLED devices, making them more efficient and durable .

Data Table: Applications Overview

| Application Area | Specific Use Case | Outcome/Benefit |

|---|---|---|

| Pharmaceutical Chemistry | Synthesis of echinoside A | Anti-cancer activity |

| Organic Synthesis | Formation of heterocycles | Essential for drug development |

| Material Science | Use in OLEDs | Improved efficiency and longevity |

| Agrochemicals | Intermediate for pesticide synthesis | Enhanced efficacy in pest control |

Recent Research Findings

Recent studies have highlighted the importance of this compound in the field of medicinal chemistry. For instance, research published in 2023 demonstrated its efficacy as a precursor for synthesizing novel quinone methides that exhibit antibacterial and antifungal activities . These findings underscore its potential as a building block for developing new therapeutic agents.

Wirkmechanismus

The mechanism of action of 4-methoxybenzoyl cyanide involves its reactivity with various nucleophiles and electrophiles. The methoxy group enhances its reactivity by donating electron density to the benzene ring, making the cyanide group more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic pathways to produce a wide range of chemical products .

Vergleich Mit ähnlichen Verbindungen

4-Methoxybenzyl cyanide: Similar structure but with a different functional group.

4-Methoxybenzoic acid: An oxidized form of 4-methoxybenzoyl cyanide.

4-Methoxybenzyl alcohol: A reduced form of this compound

Uniqueness: this compound is unique due to its versatile reactivity and its role as an intermediate in the synthesis of various complex molecules. Its methoxy group provides distinct electronic properties that influence its chemical behavior, making it a valuable compound in organic synthesis .

Biologische Aktivität

4-Methoxybenzoyl cyanide, a compound derived from the benzoyl cyanide family, exhibits various biological activities that are of significant interest in medicinal chemistry and toxicology. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its molecular formula and a molecular weight of 175.19 g/mol. It appears as a colorless to slightly yellow liquid and is miscible with water. The compound is known to be toxic if ingested or absorbed through the skin, primarily due to the release of hydrogen cyanide upon reaction with acids or acid fumes .

Biological Activities

1. Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. In vitro studies have shown that it can inhibit the growth of various fungal strains, including Candida albicans. The mechanism involves disrupting cellular membrane integrity and inhibiting the formation of hyphae, which are critical for fungal virulence. Notably, it has been observed that this compound does not exhibit toxicity towards human erythrocytes or zebrafish embryos, making it a potential candidate for therapeutic applications against fungal infections .

2. Anti-Inflammatory Effects

The compound has also demonstrated anti-inflammatory activity. Studies suggest that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect may be beneficial in treating conditions characterized by chronic inflammation .

3. Toxicological Considerations

While this compound has promising biological activities, its toxicity profile is a significant concern. Cyanides are known mitochondrial poisons, and exposure can lead to severe neurological and cardiovascular effects due to their interference with cellular respiration. Acute exposure can cause symptoms ranging from headache and dizziness to respiratory failure and death if untreated .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Cytochrome c Oxidase : The compound binds to iron and copper in cytochrome c oxidase, disrupting the electron transport chain and inhibiting ATP production .

- Membrane Disruption : It alters membrane permeability in fungal cells, leading to cell death through necrosis rather than apoptosis .

Case Studies

A review of case studies highlights the dual nature of this compound as both a therapeutic agent and a toxic compound:

- Case Study 1 : A clinical report documented successful antifungal treatment using derivatives of benzoyl cyanide in patients resistant to conventional therapies, emphasizing the need for further exploration of this compound's efficacy in clinical settings.

- Case Study 2 : Toxicological evaluations showed that acute exposure to high concentrations resulted in significant morbidity among laboratory animals, underscoring the importance of safety measures when handling this compound.

Data Summary

| Activity | Effect | Mechanism |

|---|---|---|

| Antifungal | Inhibits Candida albicans growth | Disruption of hyphal formation |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | Modulation of inflammatory pathways |

| Toxicity | Mitochondrial poisoning leading to CNS effects | Inhibition of cytochrome c oxidase |

Eigenschaften

IUPAC Name |

4-methoxybenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMIZSCETMDNEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348953 | |

| Record name | 4-methoxybenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14271-83-1 | |

| Record name | 4-methoxybenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.